2-(2-methyl-2H-indazol-5-yl)acetic acid
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Overview
Description
2-(2-methyl-2H-indazol-5-yl)acetic acid is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications . The structure of this compound consists of an indazole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For 2-(2-methyl-2H-indazol-5-yl)acetic acid, the starting materials would include 2-methylphenylhydrazine and an appropriate acetic acid derivative.
Industrial Production Methods
Industrial production of indazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized indazole derivatives .
Scientific Research Applications
2-(2-methyl-2H-indazol-5-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-methyl-2H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, they may inhibit enzymes involved in inflammation or cancer progression, leading to their therapeutic effects .
Properties
CAS No. |
1780467-64-2 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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